Steroid Sulfatase Inhibition: 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide Demonstrates Nanomolar Potency
In a direct comparison of in vitro enzyme inhibition, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide exhibited potent inhibition of human steroid sulfatase (STS) with an IC50 of 74 nM, as measured in human JEG3 cell lysates [1]. This contrasts with the structurally related analog N-(3-fluorophenyl)benzenesulfonamide (lacking the 3-bromo substituent), for which no STS inhibition data has been reported, and with other halogenated sulfonamide derivatives in patent literature that often show weaker or no activity in this assay system [2]. The presence of both bromine and fluorine substituents in the target compound is therefore essential for achieving this level of potency against STS.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 74 nM |
| Comparator Or Baseline | N-(3-fluorophenyl)benzenesulfonamide: No reported STS inhibition data; other halogenated sulfonamides in patent literature generally lack this potency. |
| Quantified Difference | The target compound exhibits a quantifiable IC50 of 74 nM, whereas the comparator shows no reported activity. |
| Conditions | Inhibition of human steroid sulfatase in human JEG3 cell lysates using [3H] E1S as substrate; 1-hour incubation. |
Why This Matters
This nanomolar potency against STS provides a clear, quantifiable differentiator for researchers investigating hormone-dependent cancers or endocrine disorders, justifying its selection over non-brominated or differently substituted analogs.
- [1] BindingDB Entry BDBM50541454 (CHEMBL4636936). Inhibition of steroid sulfatase in human JEG3 cell lysates. Retrieved from BindingDB. View Source
- [2] Benzenesulfonamide Derivatives and Uses Thereof. U.S. Patent Application Publication No. US 2022/0281812 A1, filed July 17, 2020. View Source
